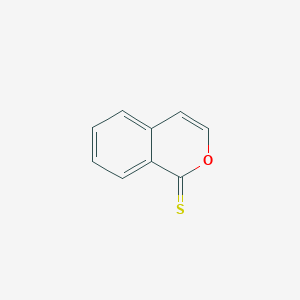

1H-2-Benzopyran-1-thione

Beschreibung

1H-2-Benzopyran-1-thione is a sulfur-containing heterocyclic compound characterized by a benzopyran backbone where the oxygen atom in the pyran ring is replaced by a sulfur atom at the 1-position. This substitution imparts distinct electronic and steric properties compared to its oxygen analogs, such as benzopyrones (e.g., coumarins). The compound’s structure allows for diverse functionalization, enabling the synthesis of derivatives with varying substituents on the aromatic ring or the thiopyran moiety. Key applications of such derivatives span synthetic chemistry and materials science, though their biological activities remain less explored compared to oxygenated counterparts .

Eigenschaften

CAS-Nummer |

4702-37-8 |

|---|---|

Molekularformel |

C9H6OS |

Molekulargewicht |

162.21 g/mol |

IUPAC-Name |

isochromene-1-thione |

InChI |

InChI=1S/C9H6OS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H |

InChI-Schlüssel |

PYGMILHYSKEHII-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=COC2=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1H-2-Benzopyran-1-thione can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with carbon disulfide in the presence of a base, followed by cyclization to form the desired thione compound . Another method includes the use of 2-hydroxyacetophenone and elemental sulfur under acidic conditions .

Industrial Production Methods: Industrial production of 1H-2-Benzopyran-1-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-2-Benzopyran-1-thione undergoes various chemical reactions, including:

Substitution: The thione group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Benzopyran derivatives.

Substitution: Substituted benzopyran derivatives.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

1H-2-Benzopyran-1-thione can be compared with other similar compounds, such as:

1H-2-Benzopyran-1-one: This compound has an oxygen atom instead of sulfur and exhibits different chemical reactivity and biological activity.

2H-1-Benzopyran-2-one: Known for its anticoagulant properties, this compound differs in its therapeutic applications compared to 1H-2-Benzopyran-1-thione.

Uniqueness: 1H-2-Benzopyran-1-thione stands out due to its sulfur atom, which imparts unique chemical properties and biological activities not observed in its oxygen-containing counterparts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Differences

- Sulfur vs. Oxygen Substituents : The replacement of oxygen with sulfur in 1H-2-Benzopyran-1-thione introduces significant electronic differences. Sulfur’s lower electronegativity and larger atomic radius reduce ring strain and alter resonance effects, leading to distinct reactivity patterns. For example, the C=S bond in thiones exhibits weaker π-bond character compared to C=O in benzopyrones, enhancing nucleophilic susceptibility .

- Substituent Effects : Derivatives such as 4-(4-chlorophenyl)-6-methoxy-1H-2-benzothiopyran-1-thione (6g) and 6-methoxy-4-(4-methoxyphenyl)-1H-2-benzothiopyran-1-thione (6h) demonstrate how electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups modulate electronic density and stability .

Physical Properties

Table 1 compares key physical properties of 1H-2-Benzopyran-1-thione derivatives with oxygen analogs:

*Melting point estimated from NIST data for analogous coumarins .

- Melting Points : Thione derivatives exhibit variable melting points influenced by substituent symmetry and polarity. For instance, 6h (179–180°C) has a higher melting point than 6g (147–149°C), likely due to enhanced crystallinity from methoxy groups . Oxygen analogs like 8-methoxycoumarin show comparable melting points, suggesting substituent effects dominate over heteroatom identity.

- Spectroscopic Signatures : IR spectra of thiones show C=S stretches at 1219–1269 cm⁻¹, distinct from C=O stretches (~1700 cm⁻¹) in benzopyrones .

Chemical Reactivity

- Synthesis : Thione derivatives are synthesized via iodine-mediated cyclization (e.g., conversion of 3-iodomethyl-2-benzothiophene-1(3H)-thione derivatives to 1H-2-benzothiopyran-1-thione under reflux with NaHCO₃). This contrasts with benzopyrone synthesis, which often employs α-haloketones and base-mediated condensations .

- Reactivity : The thiocarbonyl group in 1H-2-Benzopyran-1-thione facilitates nucleophilic additions and cycloadditions more readily than benzopyrones. For example, iodine-mediated reactions exploit the electrophilic sulfur center, enabling efficient ring transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.